3,5-Dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of heterocyclic compounds which have been extensively studied for their biological activities, particularly in the treatment of various diseases, including cancer.
The compound can be classified under the category of pyrazolo[3,4-d]pyrimidine derivatives. Pyrazolo compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The specific compound mentioned has a molecular formula of and a molecular weight of approximately 447.5 g/mol .
The synthesis of 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can be achieved through various methods, typically involving multi-step processes that include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can be represented using various structural notations:
COc1ccc(C(=O)NCCn2ncc3c(=O)n(Cc4ccccc4C)cnc32)cc1OCThis notation provides a compact representation of the compound's structure, indicating the arrangement of atoms and bonds within the molecule.
The compound features:
The reactivity of 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can be explored through various chemical reactions:
The mechanism of action for compounds like 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves:
The physical properties of 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide include:
Chemical properties include:
Further studies on its solubility and stability under various conditions are essential for understanding its behavior in biological systems .
This compound has potential applications in:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5